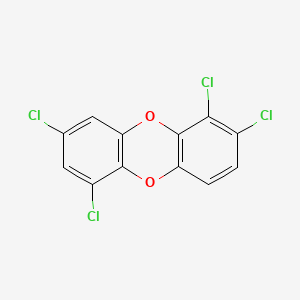

1,2,6,8-Tetrachlorodibenzo-P-dioxin

Description

Properties

IUPAC Name |

1,2,6,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-3-7(15)11-9(4-5)18-12-8(17-11)2-1-6(14)10(12)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUFYZDSYHKVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073604 | |

| Record name | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67323-56-2 | |

| Record name | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067323562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EU6HBA81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Historical and Classical Synthetic Approaches

The synthesis of chlorinated dibenzo-p-dioxins dates back to the late 19th century, with early reports such as Merz and Weith (1872) who prepared perchlorophenylenoxy compounds by thermolysis of potassium pentachlorophenate. Hugounenq (1890) also described preparation from pentachloroanisole treated with concentrated sulfuric acid, yielding perchlorophenylenoxy derivatives, which are structurally related to dioxins.

These early methods involved harsh conditions and often yielded complex mixtures rather than pure isomers like 1,2,6,8-tetrachlorodibenzo-p-dioxin.

Ullmann Reaction and Modified Ullmann Coupling

A common classical method for synthesizing dibenzo-p-dioxins, including chlorinated derivatives, is the Ullmann reaction or its modifications. This involves the coupling of halogenated phenols or phenolates under copper catalysis. However, attempts to prepare unsymmetrical dioxins (such as specific tetrachlorinated isomers) often result in complex mixtures of isomers due to multiple possible coupling sites.

- The Ullmann reaction typically uses o-halophenoxyphenate salts.

- Complex mixtures are formed because the reaction is non-selective for substitution positions.

- Yields for specific isomers like this compound are low and purification is challenging.

Protected Predioxin Intermediate Route

To improve selectivity, a strategy involving the synthesis of a protected predioxin intermediate has been employed:

- The predioxin intermediate is synthesized under controlled conditions.

- Subsequent cyclization converts the intermediate to the desired dioxin isomer.

- This method can yield a single isomer but suffers from low overall yields, typically less than 10%.

Photodechlorination of Octachlorodibenzo-p-dioxin

Another preparative method for polychlorinated dioxins involves photodechlorination:

- Octachlorodibenzo-p-dioxin is irradiated to yield mixtures of lower chlorinated dioxins including tetra-, penta-, hexa-, and heptachlorodibenzo-p-dioxins.

- This method is used primarily for generating standards and mixtures rather than pure compounds.

- Useful for analytical purposes but less so for preparative isolation of pure this compound.

Laboratory Extraction and Purification Techniques

Once synthesized, the compound requires rigorous extraction and purification:

- Extraction often uses methylene chloride or hexane solvents.

- Concentration techniques include the Kuderna-Danish concentrator with Snyder column for solvent evaporation under controlled temperature.

- Cleanup involves silica gel chromatography, often multilayer columns with acidic, alkaline, and neutral silica gel layers.

- Washing steps with sodium hydroxide, sulfuric acid, and water remove impurities.

- Final analysis and confirmation are performed by gas chromatography coupled with mass spectrometry (GC/MS), ensuring isomer identification and purity.

Data Table: Summary of Preparation Methods for this compound

Research Findings and Notes

- The catechol salt method in DMSO is currently the most efficient for preparing specific chlorinated dioxins, including this compound, with improved yields and selectivity.

- The Ullmann reaction remains a classical route but is less favored due to product complexity.

- Photodechlorination is more suited for analytical standard preparation rather than synthesis.

- Extraction and purification protocols are critical due to the compound’s environmental and toxicological significance, requiring high purity for research and standardization.

- Analytical confirmation by GC/MS is the gold standard for verifying the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Thermal Decomposition and Combustion

2,3,7,8-TCDD is resistant to thermal breakdown below 800°C but decomposes under extreme conditions:

-

Above 800°C : Complete mineralization to CO₂, H₂O, and HCl occurs .

-

Incomplete Combustion : May generate lower-chlorinated dioxins or furans .

Photolytic Degradation

UV irradiation induces dechlorination and structural breakdown:

-

In Isooctane/n-Octanol Solutions : UV exposure leads to sequential dechlorination, forming tri- and dichlorinated derivatives .

-

Reaction Rate : Influenced by solvent polarity and chlorine substitution pattern .

Table 2: Photolytic Byproducts

| Starting Compound | Products | Conditions |

|---|---|---|

| 2,3,7,8-TCDD | Trichlorodibenzo-p-dioxins, HCl | UV light (λ = 300–400 nm) |

Catalytic Perchlorination

2,3,7,8-TCDD undergoes further chlorination under catalytic conditions:

-

Catalysts : FeCl₃ or AlCl₃ in nonpolar solvents (e.g., CCl₄) .

-

Outcome : Higher chlorinated dioxins (e.g., octachlorodibenzo-p-dioxin) .

Alkaline Hydrolysis

-

Reagents : Potassium/sodium hydroxide in 1,3-dimethyl-2-imidazolidinone (DMI).

-

Products : Chlorophenols and non-toxic aromatic hydrocarbons .

Reductive Dechlorination

-

Catalysts : Zero-valent iron (Fe⁰) or palladium-based systems.

-

Mechanism : Sequential replacement of chlorine atoms with hydrogen .

Reactivity in Aqueous Environments

2,3,7,8-TCDD exhibits minimal solubility (0.2 µg/L) but reacts under specific conditions:

-

Hydrolysis : Negligible at neutral pH; accelerated in strongly acidic/basic media .

-

Oxidation : Resistant to common oxidants (e.g., H₂O₂, O₃) unless paired with UV .

Key Research Findings

-

Environmental Persistence : Half-life in soil exceeds 10 years due to low solubility (1.9 × 10⁻⁷ mol/m³) and high log K<sub>ow</sub> (6.80) .

-

Byproduct Formation : Detected in incinerator emissions (0.01–0.1 ng/m³) .

-

Toxicity Linkage : Structural integrity (lateral chlorine substitutions) correlates with aryl hydrocarbon receptor binding .

Scientific Research Applications

Toxicological Research

1. Mechanistic Studies of Toxicity

TCDD is widely used in toxicological research to understand the mechanisms of dioxin toxicity. It primarily functions through the activation of the aryl hydrocarbon receptor (AHR), leading to a cascade of biological responses that can result in immunosuppression, teratogenic effects, and carcinogenesis. Research has shown that TCDD exposure leads to significant alterations in metabolic profiles, affecting bioactive lipids and amino acids, which are crucial for understanding its systemic effects on health .

2. Cancer Research

TCDD is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA). Studies have linked TCDD exposure to various cancers, including soft-tissue sarcomas and lymphomas . The compound serves as a model for investigating cancer mechanisms and the role of environmental toxins in tumorigenesis. For instance, research involving animal models has demonstrated that TCDD can induce tumors through immunological dysfunction and metabolic disturbances .

Environmental Monitoring

1. Bioaccumulation Studies

TCDD's persistence in the environment makes it a subject of study for bioaccumulation in food chains. Its presence in soil and water systems poses risks to wildlife and humans alike. Monitoring programs often utilize TCDD levels as indicators of environmental health due to its long half-life and potential for bioaccumulation .

2. Risk Assessment Models

TCDD is integral to developing risk assessment models for dioxin-like compounds. The toxicity equivalence factor (TEF) methodology uses TCDD as a reference point to evaluate the risks posed by complex mixtures of dioxins and related compounds . This approach allows for more accurate assessments of human health risks associated with exposure to contaminated environments.

Case Studies

1. Seveso Disaster

One prominent case study involving TCDD is the Seveso disaster in Italy, where an industrial accident led to significant TCDD contamination. The "Seveso cohort" study has tracked health outcomes among exposed populations over decades, providing valuable insights into the long-term effects of TCDD exposure on human health . Serum samples collected from affected individuals revealed elevated levels of TCDD, correlating with various health issues including chloracne and potential carcinogenic effects.

2. Agent Orange Studies

Another critical application of TCDD research is its association with Agent Orange used during the Vietnam War. The herbicide contained dioxins as contaminants and has been linked to numerous health problems among veterans and Vietnamese populations. Ongoing studies aim to elucidate the long-term health impacts of exposure to TCDD through epidemiological investigations .

Analytical Applications

1. Detection Methods

TCDD is frequently analyzed using advanced detection methods such as Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are essential for quantifying dioxin levels in environmental samples, ensuring compliance with regulatory standards . The ability to detect trace amounts of TCDD is crucial for environmental monitoring efforts.

2. Toxicity Testing Protocols

Research laboratories utilize TCDD in toxicity testing protocols to evaluate the effects of various chemicals on biological systems. These protocols help assess potential risks associated with chemical exposure in both laboratory settings and real-world scenarios .

Mechanism of Action

1,2,6,8-Tetrachlorodibenzo-P-dioxin exerts its effects through binding to the aryl hydrocarbon receptor (AhR) in cells. This binding leads to the activation of the AhR and subsequent changes in gene expression, resulting in toxic effects. The molecular targets and pathways involved include:

AhR Activation: Binding to AhR and translocation to the nucleus.

Gene Expression: Alteration of gene expression patterns, leading to toxic outcomes.

Pathways: Involvement in oxidative stress, inflammation, and disruption of endocrine functions.

Comparison with Similar Compounds

Chlorination Patterns and Toxicity

The toxicity of PCDDs is highly dependent on the number and positions of chlorine atoms. Compounds with chlorines at the 2, 3, 7, and 8 positions exhibit the highest toxicity due to optimal AhR binding.

Table 1: Comparison of Key Dioxins and Related Compounds

AhR Binding and Mechanism of Action

2,3,7,8-TCDD is the prototypical AhR ligand, triggering downstream gene expression (e.g., CYP1A1) and toxic responses . In contrast, 1,2,6,8-TCDD’s non-lateral chlorination reduces its ability to bind AhR, resulting in negligible transcriptional activation . Species-specific AhR sensitivity further modulates toxicity; for example, guinea pigs are highly susceptible to 2,3,7,8-TCDD, whereas hamsters show resistance .

Toxicokinetic and Metabolic Differences

Bioaccumulation and Persistence

All PCDDs are lipophilic and resistant to degradation. However, lateral chlorination (as in 2,3,7,8-TCDD) enhances bioaccumulation in fatty tissues. 1,2,6,8-TCDD likely has a shorter biological half-life due to faster hepatic metabolism .

Table 2: Metabolic Pathways of Selected Dioxins

*Inferred from , which highlights hydroxylation in structurally similar isomers.

Species-Specific Toxicity

2,3,7,8-TCDD disrupts lipid metabolism in Japanese quails , induces developmental defects in zebrafish , and causes immunosuppression in mammals .

Environmental and Regulatory Considerations

The U.S. EPA’s toxicity equivalency factor (TEF) system assigns 2,3,7,8-TCDD a TEF of 1.0, while other PCDDs, PCDFs, and PCBs receive lower values based on relative potency .

Biological Activity

1,2,6,8-Tetrachlorodibenzo-P-dioxin (TCDD) is a highly toxic compound belonging to the class of dioxins, known for its environmental persistence and significant biological activity. This article explores the biological effects of TCDD, focusing on its mechanisms of action, toxicity, and implications for human health based on diverse research findings.

TCDD primarily exerts its biological effects through the activation of the aryl hydrocarbon receptor (AhR) , a transcription factor that regulates gene expression related to xenobiotic metabolism and cellular responses to environmental toxins. Upon binding to AhR, TCDD induces the expression of various genes involved in detoxification processes, particularly those encoding cytochrome P450 enzymes .

Key Points:

- AhR Activation : TCDD binds to AhR in all cell types, leading to alterations in gene expression.

- Gene Expression : High doses can upregulate or downregulate hundreds of genes, affecting metabolic pathways and leading to both adaptive and adverse effects .

Toxicological Effects

TCDD is associated with a range of toxicological outcomes across various species. Its effects include carcinogenesis, immunotoxicity, reproductive toxicity, and developmental abnormalities.

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies TCDD as a human carcinogen based on substantial evidence linking exposure to various cancers . Epidemiological studies have shown positive correlations between TCDD exposure and increased cancer mortality rates among exposed populations.

Table 1: Summary of Carcinogenic Effects in Animal Studies

| Species | Dosage (µg/kg) | Observed Effects |

|---|---|---|

| Rats | 0.1 | Liver carcinomas; squamous cell carcinomas |

| Mice | 0.05 - 0.5 | Liver cancer; thyroid adenomas |

| Female Mice | 0.005 | Increased incidence of skin fibrosarcomas |

Dose-Response Relationships

Research has indicated a linear dose-response relationship for TCDD's carcinogenic effects. For instance, a study involving chemical workers demonstrated a significant trend between cumulative TCDD exposure and cancer mortality . The estimated excess lifetime risk of cancer was found to increase with higher serum levels of TCDD.

Table 2: Estimated Cancer Risk Based on Serum TCDD Levels

| Serum TCDD Level (pg/kg) | Estimated Cancer Risk (%) |

|---|---|

| 1.0 | 0.05 - 0.9 |

| 15.6 | Higher than background risk |

| 69.4 | Significantly elevated risk |

Metabolic Effects

TCDD also disrupts metabolic processes, including glucose homeostasis and lipid metabolism. Studies have shown that TCDD can reduce gluconeogenesis and affect insulin signaling pathways in animal models .

Key Findings:

- Insulin Resistance : Chronic exposure leads to altered insulin levels and glucose metabolism.

- Weight Loss : Significant weight loss observed in rats at higher dosages due to metabolic disruption .

Case Studies

A notable case study involved residents exposed to TCDD following an industrial accident in Seveso, Italy. This study highlighted long-term health impacts such as chloracne and metabolic disorders among individuals with elevated serum TCDD levels .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,6,8-TCDD relevant to environmental persistence and bioaccumulation?

- Answer : Critical properties include molecular weight (321.97 g/mol), low water solubility (<0.1 µg/L), and high octanol-water partition coefficient (log Kow ~6.8), which drive bioaccumulation in fatty tissues. Stability against heat and hydrolysis enhances environmental persistence. Structural analogs like 2,3,7,8-TCDD decompose under UV light, suggesting similar photodegradation pathways for 1,2,6,8-TCDD .

- Methodological Note : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization to confirm identity, referencing NIST spectral libraries for isomer differentiation .

Q. Which analytical methods are recommended for detecting 1,2,6,8-TCDD in environmental samples?

- Answer : EPA Method 613 provides a framework for dioxin analysis, optimized for 2,3,7,8-TCDD but adaptable to isomers like 1,2,6,8-TCDD. Key steps include:

- Sample extraction using toluene or dichloromethane.

- Cleanup via silica gel and alumina columns to remove interferents.

- Quantification via high-resolution GC-MS with isotope dilution .

Q. How should researchers handle 1,2,6,8-TCDD safely given its toxicological profile?

- Answer : Treat as a potential carcinogen (IARC Group 1) and teratogen. Use Class II biosafety cabinets, double gloves, and disposable lab coats. Decontaminate surfaces with 10% potassium hydroxide in ethanol. Store in sealed, labeled containers at -20°C .

- Exposure Mitigation : Implement air monitoring and biological sampling (e.g., serum lipid analysis) for lab personnel .

Advanced Research Questions

Q. How does the Ah receptor (AHR) pathway mediate the toxicity of 1,2,6,8-TCDD compared to other isomers?

- Answer : AHR binding affinity determines toxicity. While 2,3,7,8-TCDD has the highest affinity (EC50 ~1 nM), 1,2,6,8-TCDD likely binds weakly due to non-coplanar chlorine substitution. Use Ahr-null murine models to isolate AHR-dependent effects (e.g., hepatic fibrosis) and compare transcriptional responses (e.g., CYP1A1 induction) across isomers .

- Experimental Design : Pair competitive receptor binding assays with [³H]-2,3,7,8-TCDD to quantify relative AHR activation .

Q. What experimental models are suitable for studying hepatic effects of 1,2,6,8-TCDD?

- Answer : Use Sprague-Dawley rats or C57BL/6 mice for oral exposure studies. Monitor hepatic clinical chemistry markers (e.g., ALT, AST) and histopathology (e.g., fatty metamorphosis, portal fibrosis). Dose ranges of 1–100 µg/kg body weight over 28 days can reveal dose-response relationships .

- Data Interpretation : Compare results to 2,3,7,8-TCDD datasets to assess isomer-specific hepatotoxicity .

Q. How do researchers address discrepancies in dose-response data across studies?

- Answer : Apply the Toxicity Equivalence Factor (TEF) framework. Assign a provisional TEF (e.g., 0.01) to 1,2,6,8-TCDD based on structural similarity to 2,3,7,8-TCDD. Use the RePs (Relative Potency) database to normalize outcomes across assays (e.g., in vitro luciferase vs. in vivo tumor promotion) .

- Statistical Tools : Conduct meta-analyses with mixed-effects models to account for inter-study variability .

Q. What in vitro systems are validated for assessing developmental toxicity of 1,2,6,8-TCDD?

- Answer : Use zebrafish embryos (FET assay) or murine embryonic stem cells (EST assay) to evaluate teratogenicity. Measure endpoints like yolk sac edema (zebrafish) or cardiomyocyte differentiation inhibition (mESCs). Compare results to 2,3,7,8-TCDD to infer relative potency .

- Limitations : Supplement with placental transfer studies in pregnant rodent models to assess fetal exposure .

Q. How can non-toxic TCDD isomers inform studies on environmental fate?

- Answer : Substitute 1,2,6,8-TCDD with nontoxic analogs (e.g., 1,2,7,8-TCDD) in soil-water partitioning experiments. Track sorption coefficients (Kd) and half-lives (t½) using ¹⁴C-labeled compounds. Validate models with field samples from dioxin-contaminated sites .

- Analytical Tip : Use accelerated solvent extraction (ASE) and GC-ECD for high-throughput soil analysis .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.